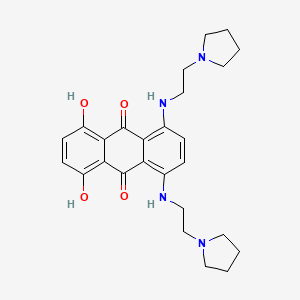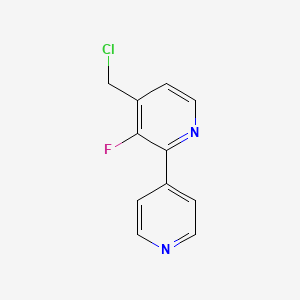
4-(Chloromethyl)-3-fluoro-2,4'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-3-fluoro-2,4’-bipyridine is a heterocyclic organic compound that belongs to the bipyridine family. This compound is characterized by the presence of a chloromethyl group and a fluorine atom attached to the bipyridine core. Bipyridines are known for their versatile applications in various fields, including coordination chemistry, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-3-fluoro-2,4’-bipyridine typically involves the halogenation of a bipyridine precursor. One common method is the chloromethylation of 3-fluoro-2,4’-bipyridine using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the nucleophilic attack by the bipyridine ring.
Industrial Production Methods: Industrial production of 4-(Chloromethyl)-3-fluoro-2,4’-bipyridine may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent concentration, is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-3-fluoro-2,4’-bipyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, where the bipyridine core can be oxidized or reduced depending on the reaction conditions.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Substituted bipyridines with various functional groups.
Oxidation: Oxidized bipyridine derivatives.
Reduction: Reduced bipyridine derivatives.
Scientific Research Applications
4-(Chloromethyl)-3-fluoro-2,4’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-3-fluoro-2,4’-bipyridine involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the fluorine atom can enhance the compound’s binding affinity and selectivity . The bipyridine core can participate in redox reactions, influencing cellular pathways and molecular interactions .
Comparison with Similar Compounds
- 4-(Chloromethyl)-2,2’-bipyridine
- 4-(Chloromethyl)-4’-fluoro-2,2’-bipyridine
- 4-(Chloromethyl)-3,3’-bipyridine
Comparison: 4-(Chloromethyl)-3-fluoro-2,4’-bipyridine is unique due to the presence of both a chloromethyl group and a fluorine atom on the bipyridine core. This combination imparts distinct chemical reactivity and biological activity compared to other bipyridine derivatives . The fluorine atom enhances the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C11H8ClFN2 |
|---|---|
Molecular Weight |
222.64 g/mol |
IUPAC Name |
4-(chloromethyl)-3-fluoro-2-pyridin-4-ylpyridine |
InChI |
InChI=1S/C11H8ClFN2/c12-7-9-3-6-15-11(10(9)13)8-1-4-14-5-2-8/h1-6H,7H2 |
InChI Key |
IDLORJIDWRSUIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NC=CC(=C2F)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


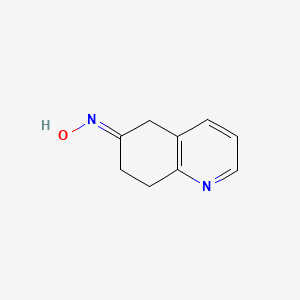

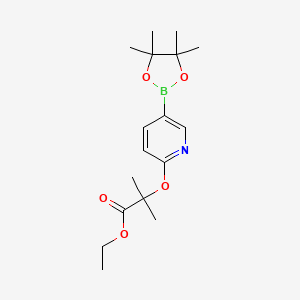

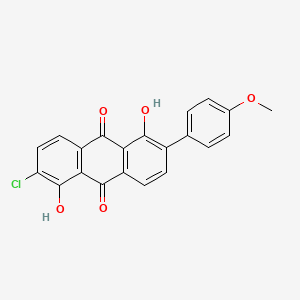
![Propanamide,N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)-](/img/structure/B13148198.png)
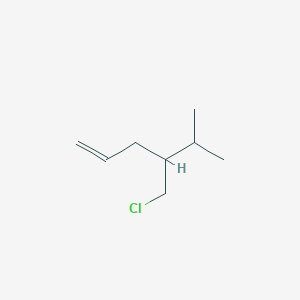
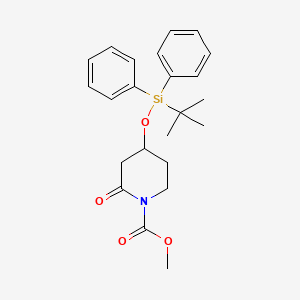
![5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13148208.png)
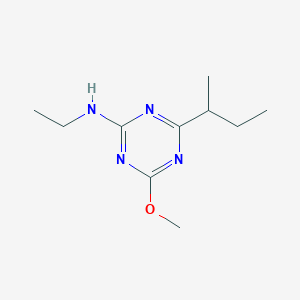
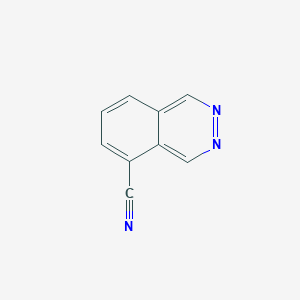
![(1R)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13148221.png)
![9,10-Anthracenedione, 1,5-bis[(6-hydroxyhexyl)thio]-](/img/structure/B13148225.png)
